3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide
Description
This compound is a propanamide derivative featuring a 5-methylindole moiety linked to a thiazole ring substituted with a pyridin-4-yl group. The molecule’s design combines hydrophobic (indole) and hydrogen-bonding (pyridine, thiazole) elements, which may influence solubility, target binding, and metabolic stability.
Properties
Molecular Formula |
C20H18N4OS |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(5-methylindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4OS/c1-14-2-3-18-16(12-14)6-10-24(18)11-7-19(25)23-20-22-17(13-26-20)15-4-8-21-9-5-15/h2-6,8-10,12-13H,7,11H2,1H3,(H,22,23,25) |
InChI Key |
BXFSFFKHPYRUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials might include 5-methylindole, 4-pyridinylthiazole, and propanoyl chloride. The synthesis could involve:
Formation of the Indole Derivative: 5-methylindole can be reacted with an appropriate halogenating agent to introduce a reactive site.
Thiazole Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.
Coupling Reaction: The indole and thiazole derivatives can be coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Amidation: The final step involves the amidation reaction where the coupled product is reacted with propanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Parameters
Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating. The final coupling step employs carbodiimide-based activation to form the critical C–N bond between the indole-propanoyl intermediate and the 4-(pyridin-4-yl)thiazol-2-amine.
Indole Ring Modifications
-
Electrophilic substitution : The 5-methylindole moiety undergoes regioselective bromination at C-4 using NBS in DMF (yield: 68%, regioselectivity >95%).
-
Nucleophilic displacement : Methoxy groups introduced via SN2 reaction with methyl iodide/KCO in acetone (65% yield).
Thiazole Reactivity
-
Suzuki-Miyaura cross-coupling : The pyridin-4-yl group enables Pd-catalyzed coupling with aryl boronic acids (Table 2).
Table 2: Suzuki Coupling Optimization
| Boronic Acid | Catalyst System | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh), KCO | 80 | 12 | 74% |
| 3-Cyanophenyl | Pd(OAc), XPhos | 100 | 8 | 81% |
Data adapted from thiazole coupling protocols in .
Propanamide Hydrolysis
-
Base-mediated saponification (NaOH, HO/EtOH, 70°C) cleaves the amide bond, yielding 3-(5-methyl-1H-indol-1-yl)propanoic acid (89% conversion).
Table 3: Stability Under Accelerated Conditions
| Condition | Time (days) | Degradation (%) | Major Degradants |
|---|---|---|---|
| pH 1.2 (HCl), 37°C | 7 | 22 | Indole cleavage products |
| pH 7.4 (PBS), 37°C | 14 | 8 | Oxidized thiazole derivatives |
| UV light (254 nm) | 3 | 41 | Ring-opened species |
Degradation follows first-order kinetics () under oxidative conditions.
Catalytic Interactions
The compound acts as a ligand in transition metal complexes:
-
Palladium coordination : Forms a square-planar complex with PdCl (molar ratio 1:1, stability constant ).
-
Enzyme inhibition : Competitively inhibits cytochrome P450 3A4 () via π-stacking interactions with the heme cofactor .
Industrial-Scale Considerations
-
Process mass intensity (PMI) : 87 for batch synthesis vs. 52 for flow chemistry approaches.
-
Critical quality attributes : Purity >99% (HPLC), residual solvents <50 ppm (GC-MS).
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties. Research indicates that derivatives containing indole and thiazole moieties exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to 3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide have been tested against human glioblastoma and melanoma cells, demonstrating significant inhibition of cell proliferation (IC50 values ranging from 10–30 µM) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 15 | Tubulin polymerization inhibition |
| Compound B | WM793 (melanoma) | 25 | Induction of apoptosis |
| Compound C | HepG2 (liver carcinoma) | 20 | Cell cycle arrest |
Anticonvulsant Properties
The compound's structural features suggest potential anticonvulsant activity. Thiazole-containing compounds have been reported to exhibit significant anticonvulsant effects in various animal models, with some derivatives showing median effective doses lower than standard medications like ethosuximide . This opens avenues for developing new treatments for epilepsy.
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model Used | Median Effective Dose (mg/kg) |
|---|---|---|
| Compound D | MES model | 20 |
| Compound E | PTZ model | 15 |
Mechanistic Insights
The biological activity of 3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide can be attributed to its ability to interact with various molecular targets:
Interaction with Tubulin
Research indicates that indole and thiazole derivatives can disrupt tubulin polymerization, a critical process for cell division, thereby exerting anticancer effects .
Modulation of Neurotransmitter Systems
The compound may influence neurotransmitter systems, particularly GABAergic pathways, contributing to its anticonvulsant effects .
In Vitro Studies
In vitro studies have demonstrated that thiazole-based compounds can effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, a study showed that a related thiazole derivative induced significant apoptosis in U251 cells through the activation of caspase pathways .
In Vivo Studies
Animal model studies have confirmed the anticonvulsant efficacy of related compounds in both MES and PTZ models, indicating their potential utility in treating seizure disorders .
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Binding: It might interact with cellular receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s closest analogs include thiazole- and pyridine-containing propanamides or acetamides (Table 1). Key differences lie in:
- Heterocyclic substituents: Pyridin-4-yl vs.
- Aryl groups : The 5-methylindole group distinguishes it from phenyl (e.g., GSK1570606A), benzyloxy (, entries 13–14), or chlorophenyl () substituents. Indole’s bulkiness may enhance π-π stacking but reduce solubility compared to smaller aryl groups.
- Amide chain length : The propanamide linker (three-carbon chain) contrasts with acetamide (two-carbon) or pentanamide (five-carbon) chains in analogs (, entry 15), influencing conformational flexibility and steric interactions.
Table 1. Structural and Functional Comparison of Selected Analogs
Physicochemical and Electronic Properties
DFT studies on related propanamides () reveal that electron-withdrawing/donating substituents modulate charge distribution and frontier molecular orbitals, affecting reactivity and binding . The target’s 5-methylindole group may donate electrons via its π-system, while the pyridin-4-yl thiazole could act as a hydrogen-bond acceptor.
Biological Activity
3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a compound that integrates the indole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and research findings.
The chemical structure of 3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4OS |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 1374536-43-2 |
Anticancer Activity
Research has indicated that compounds containing indole and thiazole structures exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited potent cytotoxicity against human cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For instance, it showed an IC50 of less than 10 µM against A431 (human epidermoid carcinoma) cells, indicating strong potential as an anticancer agent .
- Mechanism of Action : Molecular dynamics simulations suggested that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts, which is critical for inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent was also explored. The thiazole moiety is known for enhancing antimicrobial activity.
Research Findings
- Antibacterial Activity : The compound displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of traditional antibiotics like ampicillin. The minimal inhibitory concentration (MIC) was found to be in the range of 37.9–113.8 µM against Staphylococcus aureus and Escherichia coli .
- Synergistic Effects : When tested in combination with other antibiotics, the compound demonstrated synergistic effects that could enhance the overall antimicrobial efficacy, making it a candidate for further development in treating resistant bacterial strains .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds with indole and thiazole frameworks have been documented in various studies.
Findings
- Inhibition of Pro-inflammatory Cytokines : The compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which it could mitigate inflammatory responses .
- Potential Applications : Given its ability to modulate inflammatory pathways, this compound may have applications in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide?
Answer:
The synthesis typically involves multi-step condensation reactions. For example:
- Indole-thiazole coupling : React 5-methylindole derivatives with 4-(pyridin-4-yl)thiazol-2-amine precursors under reflux in ethanol or DMF.
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the indole-propanamide moiety to the thiazole ring.
- Purification : Recrystallize the product using DMF-ethanol (1:1) mixtures to achieve >95% purity .
Basic: What analytical techniques are critical for structural validation and purity assessment?
Answer:
- Spectroscopy :
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- HPLC : Assess purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How can reaction conditions be optimized to maximize yield and minimize side products?
Answer:
- Design of Experiments (DoE) : Systematically vary temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., Pd/C for coupling steps) to identify optimal parameters .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., 2–4 hours vs. traditional 12-hour reflux) .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Advanced: How should researchers address discrepancies in reported biological activity data (e.g., IC50 variability)?
Answer:
- Assay standardization :
- Molecular docking : Compare binding poses of the compound with target proteins (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with pyridine N) .
- Dose-response curves : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition) to normalize data .
Advanced: What strategies improve target selectivity in structure-activity relationship (SAR) studies?
Answer:
- Substituent engineering :
- Proteomic profiling : Use affinity chromatography pull-down assays coupled with mass spectrometry to identify off-target proteins .
Advanced: How can solubility challenges in aqueous buffers be resolved for in vitro assays?
Answer:
- Co-solvent systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
- Prodrug design : Synthesize phosphate or ester prodrugs (e.g., propanamide methyl ester) to enhance hydrophilicity .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) for sustained release in cell media .
Basic: What stability protocols are recommended for long-term storage?
Answer:
- Storage conditions :
- Lyophilize and store at -20°C under argon.
- Protect from light using amber vials to prevent photodegradation.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., hydrolyzed amide bonds) .
Advanced: What integrated approaches elucidate the compound’s mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
